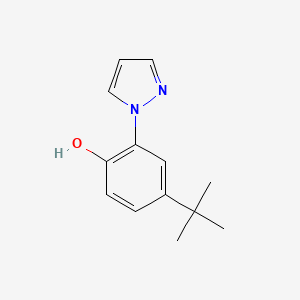

![molecular formula C13H11F3N2OS B3000524 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide CAS No. 304895-19-0](/img/structure/B3000524.png)

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide” is a chemical compound. It is related to 3,5-Bis(trifluoromethyl)benzylamine and 3-(Trifluoromethyl)benzyl bromide , which are used in the preparation of various derivatives .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involves the use of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole . Another method involves a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .Molecular Structure Analysis

The molecular structure of related compounds like 3,5-Bis(trifluoromethyl)benzylamine has been analyzed using various techniques such as IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often involve Pd-catalyzed coupling reactions . The intermediate is then hydrolyzed in the presence of 6 M HCl .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 3,5-Bis(trifluoromethyl)benzylamine include a melting point of 50-55 °C (lit.) and a density of 1.565 g/mL at 25 °C (lit.) .Scientific Research Applications

Ultrasound Synthesis and Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, related to the compound , have been synthesized using ultrasound irradiation, showing promising antimicrobial activities against various bacterial and fungal strains. This process indicates the potential of such compounds in the development of new antimicrobial agents (Rezki, 2016).

Structure-Activity Relationships in Cancer Treatment

Studies on similar compounds reveal their application in cancer treatment. For instance, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides show potent antiproliferative activity against various cancer cell lines. This suggests the potential of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide in oncology research (Wu et al., 2017).

Photophysical Properties for Material Science

The photophysical properties of similar compounds, like N-(benzo[d]thiazol-2-yl) acetamides, have been explored, revealing their potential application in material science. These studies focus on hydrogen bond-associated assemblies, which are crucial for developing new materials with specific photophysical properties (Balijapalli et al., 2017).

Antioxidant and Anti-inflammatory Properties

Compounds like N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibit significant antioxidant and anti-inflammatory activities, indicating their potential use in treating oxidative stress-related diseases and inflammation (Koppireddi et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Studies on similar compounds have shown α-glucosidase inhibitory activity, which is crucial for developing diabetes treatments. This indicates the potential of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide in the development of new therapeutic agents for metabolic disorders (Koppireddi et al., 2014).

Kinase Inhibition and Anticancer Activity

Compounds like KX2-391, which are structurally similar, have shown promising results as Src kinase inhibitors and in anticancer activities, suggesting the potential of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide in cancer treatment and drug development (Fallah-Tafti et al., 2011).

Enzyme Inhibition for Neurological Disorders

Compounds like N-(5-methyl-1,3-thiazol-2-yl)-2-{[5-((un)substituted-phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides have been evaluated for enzyme inhibition against acetylcholinesterase and butyrylcholinesterase. These findings open avenues for the use of similar compounds in treating neurological disorders like Alzheimer's disease (Abbasi et al., 2018).

Safety and Hazards

Related compounds like 3-(Trifluoromethyl)benzyl bromide are considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . Another related compound, 3,5-Bis(trifluoromethyl)benzylamine, is also considered hazardous and can cause eye damage and skin corrosion .

Future Directions

The future directions for the study of “N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the fatty acid amides (FAAs) have received augmented interest due to their wide range of physiological and pharmacological activities .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for compounds with similar structures .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties, as it is known to enhance the lipophilicity and metabolic stability of drugs .

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .

properties

IUPAC Name |

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2OS/c1-8(19)18-12-17-7-11(20-12)6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKFEONTRRVTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)

![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)

![(1'S,2R,4S,5'R)-6,6,8,8-Tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione](/img/structure/B3000449.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)

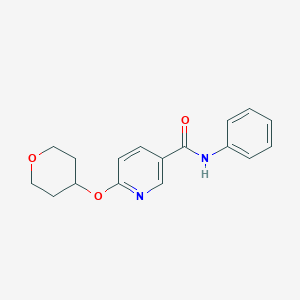

![N-(benzo[d]thiazol-2-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3000451.png)

![3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000452.png)

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3000454.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000456.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)